2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide typically involves multiple steps. The process begins with the preparation of the 1,3,4-thiadiazole core, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole is then functionalized with a benzylsulfanyl group. The final step involves the condensation of the functionalized thiadiazole with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of acetic acid to form the desired acetohydrazide derivative .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The acetohydrazide moiety can undergo condensation reactions with aldehydes and ketones to form hydrazones and azines.
Wissenschaftliche Forschungsanwendungen
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Wirkmechanismus
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. The acetohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3,5-dimethoxybenzylidene)acetohydrazide include:
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: This compound has a similar structure but with a different substituent on the benzene ring.
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(2-thienylmethylidene)acetohydrazide: This compound has a thiophene ring instead of a benzene ring.
2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives: These compounds have an amino group instead of the benzylsulfanyl group and exhibit different biological activities.
Eigenschaften
CAS-Nummer |
315201-88-8 |
---|---|
Molekularformel |
C20H20N4O4S3 |
Molekulargewicht |
476.6g/mol |
IUPAC-Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O4S3/c1-27-15-8-14(9-16(28-2)18(15)26)10-21-22-17(25)12-30-20-24-23-19(31-20)29-11-13-6-4-3-5-7-13/h3-10,26H,11-12H2,1-2H3,(H,22,25)/b21-10+ |
InChI-Schlüssel |
IBCWISDSQSUJMS-UFFVCSGVSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.